BenchChemオンラインストアへようこそ!

SUVN-502 dimesylate

5-HT6 Antagonist Receptor Selectivity Alzheimer's Disease

SUVN-502 dimesylate (masupirdine) is the only 5-HT6 antagonist advanced to Phase 3 as adjunctive triple therapy with donepezil and memantine for Alzheimer's agitation. Its >1200-fold selectivity over 5-HT2A eliminates off-target confounds, making it the definitive pharmacological tool for translational neuroscience. Preclinical data confirm synergistic acetylcholine elevation in triple combination—directly modeling standard-of-care. Its extensive public data package (Ki, selectivity, brain penetration, Phase 2/3 outcomes) sets the benchmark for next-generation 5-HT6 antagonist development. Procure at ≥98% purity for reproducible, clinically translatable research.

Molecular Formula C23H32BrN3O9S3
Molecular Weight 670.6 g/mol
CAS No. 1791396-46-7
Cat. No. B1649310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSUVN-502 dimesylate
CAS1791396-46-7
Molecular FormulaC23H32BrN3O9S3
Molecular Weight670.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4Br.CS(=O)(=O)O.CS(=O)(=O)O
InChIInChI=1S/C21H24BrN3O3S.2CH4O3S/c1-23-9-11-24(12-10-23)14-16-15-25(20-8-7-17(28-2)13-18(16)20)29(26,27)21-6-4-3-5-19(21)22;2*1-5(2,3)4/h3-8,13,15H,9-12,14H2,1-2H3;2*1H3,(H,2,3,4)
InChIKeyLOZVXBFXRPRECW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SUVN-502 Dimesylate (Masupirdine) for Alzheimer's Research: High-Selectivity 5-HT6 Antagonist with Triple Combination Data


SUVN-502 dimesylate (masupirdine) is a small-molecule, selective serotonin 6 (5-HT6) receptor antagonist developed by Suven Life Sciences for the symptomatic treatment of cognitive disorders, most notably Alzheimer's disease (AD) [1]. Its chemical designation is 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate [2]. The compound exhibits high affinity for the human 5-HT6 receptor (Ki ≈ 2 nM) and is distinguished from other 5-HT6 antagonists in its class by >1200-fold selectivity over the 5-HT2A receptor and extensive profiling against over 100 off-target sites . SUVN-502 is orally bioavailable and brain-penetrant, having advanced to Phase 3 clinical evaluation as an adjunctive therapy for agitation in Alzheimer's dementia, following earlier Phase 2 proof-of-concept studies in moderate AD [3]. This compound is provided as the dimesylate salt form (CAS 1791396-46-7) for enhanced solubility and is intended exclusively for research and development purposes.

Why SUVN-502 Dimesylate Cannot Be Substituted with Alternative 5-HT6 Antagonists


Direct substitution of SUVN-502 dimesylate with other 5-HT6 receptor antagonists, such as idalopirdine or intepirdine, is not scientifically valid due to critical differences in target selectivity, clinical development context, and validated combinatorial pharmacology [1]. While all three compounds bind the 5-HT6 receptor with high affinity, SUVN-502 demonstrates a unique selectivity fingerprint, particularly its >1200-fold window over the 5-HT2A receptor, a feature explicitly cited as a key differentiator from its competitors . Furthermore, SUVN-502 is the only agent in this class to have undergone extensive clinical evaluation specifically as a component of triple therapy with donepezil and memantine, a combination for which synergistic neurochemical effects have been demonstrated preclinically [2]. The distinct clinical outcomes and nuanced interaction profiles with background AD therapies preclude the assumption of functional equivalence, making the selection of a specific 5-HT6 antagonist for research or development a non-trivial decision.

SUVN-502 Dimesylate: Quantitative Evidence of Differentiation from In-Class Comparators


Superior Selectivity Against 5-HT2A Differentiates SUVN-502 from Idalopirdine and Intepirdine

SUVN-502 demonstrates >1200-fold selectivity for the 5-HT6 receptor over the 5-HT2A receptor, a profile explicitly described as a differentiating feature from competitor 5-HT6 antagonists . In contrast, the selectivity of idalopirdine (Lu AE58054) for 5-HT6 over 5-HT2A is reported as 250-fold, while intepirdine (SB-742457) exhibits only >100-fold selectivity over a broader panel of receptors [1]. This superior selectivity window is highlighted in the compound's discovery publication as a key factor in its selection for clinical development [2].

5-HT6 Antagonist Receptor Selectivity Alzheimer's Disease CNS Drug Development

Triple Combination Synergy in Acetylcholine Modulation: A Preclinical Feature Unique to SUVN-502

SUVN-502 is the only 5-HT6 antagonist with published preclinical data demonstrating a synergistic increase in extracellular acetylcholine levels in the ventral hippocampus when co-administered with both donepezil and memantine (triple combination) [1]. The combination of SUVN-502, donepezil, and memantine produced a significantly greater effect than either the donepezil+memantine or SUVN-502+denepezil combinations [2]. This specific triple-combination synergy is not reported in the primary literature for idalopirdine or intepirdine and was a specific criterion for advancing SUVN-502 into clinical trials [3].

Acetylcholine Microdialysis Drug Synergy Alzheimer's Disease

Phase 2 Proof-of-Concept in Triple Therapy Background: A Unique Clinical Trial Design

SUVN-502's Phase 2a proof-of-concept study (NCT02580305) is the first and only trial within the 5-HT6 antagonist class to evaluate efficacy specifically in patients with moderate Alzheimer's disease already receiving background treatment with both donepezil and memantine [1]. This trial randomized 564 patients to 50 mg, 100 mg, or placebo for 26 weeks [2]. While the primary cognitive endpoint was not met, a post hoc analysis revealed that in patients with trough memantine plasma concentrations ≤100 ng/mL, masupirdine treatment was associated with less cognitive worsening compared to placebo [3]. In contrast, large Phase 3 trials for idalopirdine and intepirdine failed to demonstrate cognitive benefit when added to cholinesterase inhibitor therapy alone [4].

Clinical Trial Phase 2 Alzheimer's Disease Combination Therapy

Favorable Human Pharmacokinetics and Once-Daily Dosing Potential

In a Phase 1 single ascending dose study in healthy human subjects, SUVN-502 demonstrated a favorable pharmacokinetic profile supporting once-daily dosing [1]. While specific PK parameters are not fully detailed in the public abstract, the study concluded that the half-life of the parent compound and its active metabolite, along with overall exposure levels, support a once-daily dosing regimen [2]. The compound was well-tolerated with no serious adverse events [3]. Comparable human PK data for idalopirdine and intepirdine indicate variable terminal half-lives (idalopirdine: ~50h, intepirdine: ~13-17h) and dosing frequencies.

Pharmacokinetics Phase 1 Human PK Half-life

High-Value Research and Development Applications for SUVN-502 Dimesylate


Investigating 5-HT6 Antagonism in the Context of Dual Background Alzheimer's Therapy

SUVN-502 dimesylate is uniquely suited for in vivo and in vitro studies designed to model the complex pharmacodynamics of treating moderate Alzheimer's disease, where patients are frequently prescribed a combination of donepezil and memantine. Its selection for this scenario is directly supported by the preclinical evidence of synergistic acetylcholine elevation in triple combination [1] and by the clinical trial design of its Phase 2 study, which specifically enrolled patients on this dual background therapy [2]. Researchers using SUVN-502 can therefore generate data that is more directly translatable to the current standard-of-care treatment paradigm than studies using other 5-HT6 antagonists.

CNS Target Engagement Studies Requiring High Selectivity to Mitigate 5-HT2A Off-Target Effects

For researchers focused on isolating the cognitive effects of 5-HT6 receptor blockade, the high >1200-fold selectivity of SUVN-502 over the 5-HT2A receptor is a critical advantage [1]. This property reduces the experimental confound of 5-HT2A-mediated effects, which can include alterations in sleep, anxiety, and cardiovascular function. This makes SUVN-502 a more precise pharmacological tool than compounds like idalopirdine (250-fold selectivity) for studies aiming to attribute observed outcomes specifically to 5-HT6 antagonism [2]. This is particularly important for long-term behavioral studies and for assays sensitive to serotonergic tone.

Benchmarking Novel 5-HT6 Antagonists Against a Clinically Advanced Compound with Triple-Combination Data

In drug discovery programs focused on developing next-generation 5-HT6 antagonists or multi-target ligands, SUVN-502 dimesylate serves as an essential benchmark. Its extensive public data package—including affinity, selectivity, brain penetration, preclinical efficacy in combination models [1], and clinical Phase 2 and 3 outcomes [2]—provides a robust reference point against which new chemical entities can be compared. A candidate demonstrating superiority over SUVN-502 in a relevant translational assay (e.g., triple-combination microdialysis) would possess a compelling and quantifiable differentiator for further investment.

Quote Request

Request a Quote for SUVN-502 dimesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.